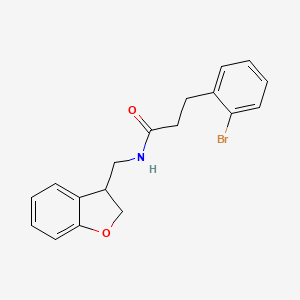
3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide is a derivative of dihydrobenzofuran, a chemical structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a 2-bromophenyl moiety linked to a dihydrobenzofuran structure via a propanamide group. This unique structural configuration is believed to contribute to its biological properties, particularly in inhibiting specific enzyme pathways and interacting with various biological targets.
Anticancer Activity
Recent studies indicate that derivatives of dihydrobenzofuran exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Dihydrobenzofuran derivatives are also being explored for their anti-inflammatory properties. Research has identified that these compounds can inhibit the activity of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammatory processes. The inhibition of mPGES-1 by compounds related to this compound suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
There is emerging evidence that dihydrobenzofuran derivatives may possess neuroprotective effects. Studies have demonstrated that these compounds can mitigate neurotoxicity induced by various agents, potentially through antioxidant mechanisms or modulation of neurotransmitter systems .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for critical enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : By affecting signaling pathways such as MAPK and PI3K/Akt, it can alter cellular responses leading to reduced proliferation and increased apoptosis in cancer cells.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially providing neuroprotective effects.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-7-3-1-5-13(16)9-10-18(21)20-11-14-12-22-17-8-4-2-6-15(14)17/h1-8,14H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQCSHZWKNKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














